molecular formula C6H3F2NO B1653616 6-Fluoropyridine-3-carbonyl fluoride CAS No. 1858251-26-9

6-Fluoropyridine-3-carbonyl fluoride

Cat. No.: B1653616
CAS No.: 1858251-26-9
M. Wt: 143.09
InChI Key: RMZGKMOTICMPDI-UHFFFAOYSA-N
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Description

6-Fluoropyridine-3-carbonyl fluoride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.

Preparation Methods

The synthesis of 6-Fluoropyridine-3-carbonyl fluoride can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). Another method includes the nucleophilic substitution of halogenated pyridines with fluoride ions. Industrial production methods often involve the use of high-pressure reactors and specialized fluorinating reagents to ensure high yields and purity .

Chemical Reactions Analysis

6-Fluoropyridine-3-carbonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Fluoropyridine-3-carbonyl fluoride serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates.

Case Study: Synthesis of Radiolabeled Compounds

A notable application is in the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging. For instance, this compound has been utilized to synthesize [^18F]DCFPyL, a radiotracer targeting prostate-specific membrane antigen (PSMA). This compound demonstrated high affinity for PSMA, with a Ki value of 1.1 ± 0.1 nM, making it suitable for imaging prostate cancer tissues in preclinical studies .

Radiochemistry

The compound is also pivotal in radiochemistry, particularly for the synthesis of fluorinated radiopharmaceuticals. The incorporation of fluorine-18 into organic molecules is crucial for developing PET imaging agents.

Fluorination Techniques

Research indicates that carbamoyl fluorides, including this compound, can participate in isotopic exchange reactions, allowing for the introduction of fluorine-18 into various substrates. This method enhances the efficiency of radiolabeling processes, which are essential for creating effective imaging agents .

Agrochemicals

In agrochemical applications, this compound can be used to synthesize herbicides and pesticides with improved efficacy due to the presence of fluorine atoms, which often enhance the biological activity of these compounds.

Material Science

The compound's unique properties make it suitable for developing advanced materials. Fluorinated compounds are known for their thermal stability and chemical resistance, making them valuable in creating coatings and polymers that require durability under harsh conditions.

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-3-carbonyl fluoride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the inhibition or activation of specific biological pathways, making it useful in drug development and other applications .

Comparison with Similar Compounds

6-Fluoropyridine-3-carbonyl fluoride can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 3-fluoropyridine. These compounds share similar properties due to the presence of fluorine atoms but differ in their reactivity and applications. For example, 2-fluoropyridine is often used in the synthesis of pharmaceuticals, while 3-fluoropyridine is used in agrochemicals .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, due to the presence of fluorine, make it valuable in medicinal chemistry, agrochemicals, and material science. Understanding its preparation methods, chemical reactions, and applications can help further its use in research and industry.

Biological Activity

6-Fluoropyridine-3-carbonyl fluoride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom at the 6-position of the pyridine ring and a carbonyl fluoride functional group, is being explored for its interactions with various biological targets, including enzymes and receptors.

  • Chemical Formula : C6H4FNO
  • Molecular Weight : 143.1 g/mol
  • CAS Number : 1858251-26-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The carbonyl fluoride group acts as a reactive electrophile, facilitating covalent interactions with nucleophilic sites in proteins, which can lead to modulation of enzyme activity or receptor binding.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential effects:

  • Antimicrobial Activity : Studies have shown that fluorinated pyridine derivatives often exhibit antimicrobial properties. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and interaction with microbial targets.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can act as inhibitors of serine proteases and other enzyme classes.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various pyridine derivatives for their antimicrobial properties. Among these, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)
This compound16
Ciprofloxacin8
Vancomycin32

Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, researchers utilized kinetic assays to assess the impact of this compound on chymotrypsin activity. The compound was found to exhibit competitive inhibition, with an inhibition constant KiK_i determined to be approximately 0.5 µM.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

CompoundStructureBiological Activity
6-MethylpyridineStructureModerate antimicrobial
5-FluoropyridineStructureLow enzyme inhibition
2-FluoropyridineStructureHigh cytotoxicity

Properties

IUPAC Name

6-fluoropyridine-3-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZGKMOTICMPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285141
Record name 3-Pyridinecarbonyl fluoride, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858251-26-9
Record name 3-Pyridinecarbonyl fluoride, 6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonyl fluoride, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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